molecular formula C11H13ClN2S B2860709 5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride CAS No. 859469-67-3

5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2860709
CAS No.: 859469-67-3
M. Wt: 240.75
InChI Key: XCRIHCPCZVEMBX-UHFFFAOYSA-N
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Description

5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride (CAS# 859469-67-3) is a high-purity chemical intermediate with a molecular formula of C11H13ClN2S and a molecular weight of 240.75 g/mol . This compound features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry that is present in more than 18 FDA-approved drugs and is known for its excellent pharmacological characteristics and wide spectrum of biological activities . The 2-aminothiazole structure serves as a versatile building block for the development of novel bioactive molecules, particularly in antimicrobial and antitumor research . The unsubstituted amine group on the thiazole ring provides a reactive site for further chemical derivatization, making this compound an ideal precursor for synthesizing more complex molecular architectures . Derivatives of 2-aminothiazole have demonstrated significant potential in scientific research, showing between twofold and 16-fold increased antibacterial effects against various Gram-positive and Gram-negative bacterial strains compared to standard antibiotics in some studies . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its application in various experimental conditions. Applications: This chemical is designed exclusively for research applications in medicinal chemistry and drug discovery. It serves as a key intermediate for synthesizing compounds for biological evaluation, building blocks for heterocyclic chemistry research, and precursors for structure-activity relationship studies in antimicrobial and antitumor agent development. Important Notice: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRIHCPCZVEMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with ethyl bromide and phenyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Thiazole Positions) Key Features Reference CAS/ID
5-Ethyl-4-phenyl-1,3-thiazol-2-amine HCl C₁₁H₁₃ClN₂S 5-Ethyl, 4-Phenyl, 2-Amine Hydrochloride salt; CRF1 activity 34176-47-1
4-Methyl-1,3-thiazol-2-amine HCl C₄H₇ClN₂S 4-Methyl, 2-Amine Simpler analog; improved solubility 1217983-12-4
5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine C₁₁H₁₂N₂S 5-Methyl, 4-(4-Methylphenyl) Higher lipophilicity N/A
2-Chloro-5-methyl-4-phenylthiazole C₁₀H₈ClNS 2-Chloro, 5-Methyl, 4-Phenyl Halogen substitution; inert amine 28771-82-6
SSR125543A (CRF1 antagonist) C₂₄H₂₄ClF₂N₃S Complex substituents High receptor affinity N/A

Key Observations :

  • Substituent Position : The ethyl group at position 5 in the target compound may enhance hydrophobic interactions in receptor binding compared to methyl (e.g., 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine) .
  • Halogen vs. Amine : Chlorine at position 2 (2-Chloro-5-methyl-4-phenylthiazole) reduces pharmacological activity compared to the amine group, which is critical for receptor binding .
  • Hydrochloride Salts : Both the target compound and 4-methyl-1,3-thiazol-2-amine HCl exhibit improved aqueous solubility due to the hydrochloride counterion .

Pharmacological Activity

  • CRF1 Receptor Antagonism : The target compound shares structural motifs with SSR125543A, a potent CRF1 antagonist featuring a 1,3-thiazol-2-amine core. However, SSR125543A’s additional cyclopropyl and fluoro-methyl groups confer higher selectivity and potency .
  • Biological Specificity : Simpler analogs like 4-methyl-1,3-thiazol-2-amine HCl lack the aromatic and alkyl substituents necessary for CNS receptor targeting, limiting their therapeutic relevance .

Physicochemical Properties

  • Stability : Hydrochloride salts generally exhibit better thermal stability than free bases, a trait shared across the compared compounds .

Biological Activity

5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and detailed research findings.

This compound is characterized by its thiazole ring structure, which is known for contributing to various biological activities. The compound has the molecular formula C11H12ClN3SC_{11}H_{12}ClN_3S and a molecular weight of approximately 271.75 g/mol .

The biological activity of this compound is primarily attributed to its role as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are critical in the central nervous system (CNS) and are involved in numerous physiological processes, including cognition, learning, and neuroprotection .

Interaction with Nicotinic Receptors

Research indicates that this compound enhances the activity of agonists at nAChRs, specifically the alpha-7 subtype, which plays a role in neuroprotection and cognitive functions. The modulation of these receptors can influence various pathways associated with inflammation, pain regulation, and tumor necrosis factor alpha (TNF-α) control, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases and cancer .

Anticonvulsant Activity

Studies have demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to this compound have shown effective results in animal models with median effective doses lower than existing treatments like ethosuximide .

Antitumor Effects

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance its anticancer potency. For example, certain derivatives have exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against human glioblastoma and melanoma cell lines .

Case Studies

Study Findings Cell Lines/Models
Sayed et al. (2020)Evaluated thiazole derivatives for anticancer activity; some showed promising efficacy against HCT-116 and HepG2 cellsHCT-116, HepG2
Research on nAChR modulationDemonstrated enhanced neuroprotective effects via nAChR activationIn vitro models
Anticonvulsant studyCompounds showed significant anticonvulsant action with low effective dosesMES and scPTZ models

Neuroprotective Effects

The neuroprotective potential of this compound has been assessed through various assays. One study reported that it could reduce oxidative stress-induced damage in neuronal cell lines by modulating inflammatory cytokines such as IL-1β and TNF-α .

Q & A

Q. What are the standard synthetic routes for preparing 5-ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursor thiazole intermediates followed by hydrochlorination. For example, Lawesson’s reagent is often used to facilitate thiazole ring formation in related compounds, and oxidative chlorination may be applied to stabilize the amine group as a hydrochloride salt . Key parameters include solvent choice (e.g., acetic acid for cyclization), temperature control (reflux conditions), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC, and purity is confirmed using NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Essential methods include:

  • 1H/13C NMR : To confirm the presence of ethyl, phenyl, and thiazole protons/carbons.
  • Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • HPLC : To assess purity (>95% is typical for research-grade material).
  • X-ray crystallography (if single crystals are obtainable): For definitive structural elucidation, as demonstrated for analogous thiazole derivatives .

Q. How is the compound screened for preliminary biological activity in academic research?

Initial screening often involves in vitro assays:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays across cancer cell lines (e.g., NCI-60 panel), with IC50 values calculated .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory to validate results.

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential binding modes with targets like kinases or DNA. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error synthesis. For example, modifying the phenyl or ethyl groups via in silico SAR studies can prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., logP, IC50 normalized to cell viability).
  • Dose-response validation : Repeat assays under controlled conditions (e.g., hypoxia vs. normoxia).
  • Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target engagement .

Q. How can reaction engineering principles optimize the scalability of synthesis while maintaining yield?

Advanced approaches include:

  • Continuous-flow reactors : To enhance mixing and heat transfer during cyclization.
  • Membrane separation technologies : For efficient purification of intermediates (e.g., removing unreacted phenyl precursors).
  • Process control systems : Real-time monitoring of pH and temperature to minimize byproducts . Kinetic studies (e.g., Arrhenius plots) guide parameter optimization for large-scale batches.

Q. What methodologies are employed to study the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic buffers, oxidative stress (H2O2), and UV light.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed thiazole rings).
  • Plasma stability assays : Incubate with human/animal plasma and quantify remaining compound via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.